molecular formula C14H23Cl2N B1196150 Amantadine-N-mustard CAS No. 5592-71-2

Amantadine-N-mustard

Cat. No.: B1196150
CAS No.: 5592-71-2
M. Wt: 276.2 g/mol
InChI Key: XXLZNPXWCIMLFS-UHFFFAOYSA-N
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Description

Amantadine-N-mustard (CAS 5592-71-2) is a chemical compound of significant interest in medicinal chemistry research. It is synthesized as a molecular hybrid, incorporating the nitrogen mustard functional group—known for its alkylating properties—onto the adamantane scaffold of Amantadine . Amantadine is a well-characterized pharmaceutical agent with two primary therapeutic applications: as an antiviral that inhibits the M2 protein of influenza A virus, and as an antiparkinsonian agent and NMDA receptor antagonist . The strategic integration of the bis(2-chloroethyl)amino group suggests potential research applications in the development of targeted therapeutic agents. Scientists are exploring such bifunctional molecules to investigate targeted drug delivery systems, particularly for crossing the blood-brain barrier due to the known neurotropic properties of the adamantane moiety . The alkylating moiety can be studied for its interaction with DNA, while the amantadine portion may facilitate receptor binding or transport. Therefore, this compound serves as a valuable tool compound in preclinical research for investigating novel approaches in oncology and neurological disorders. Its molecular formula is C14H23Cl2N and it has a molecular weight of 276.25 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5592-71-2

Molecular Formula

C14H23Cl2N

Molecular Weight

276.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)adamantan-1-amine

InChI

InChI=1S/C14H23Cl2N/c15-1-3-17(4-2-16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2

InChI Key

XXLZNPXWCIMLFS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl

Other CAS No.

5592-71-2

Synonyms

amantadine-N-mustard
amantadine-N-mustard, hydrochloride

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Amantadine-N-mustard is characterized by its ability to act as both an antiviral agent and a chemotherapeutic compound. The compound's structure includes a nitrogen mustard moiety, which is known for its DNA-alkylating properties, leading to cytotoxic effects on rapidly dividing cells. This dual functionality is essential for its applications in treating diseases that involve viral infections and cancer.

Efficacy Against Tumor Cells

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A comparative study demonstrated that while this compound was ineffective in vitro against certain tests, it showed promise when combined with other chemotherapeutic agents. This suggests potential for use in combination therapies to enhance overall efficacy against tumors .

Case Studies

  • Combination Therapy : In a study assessing the effects of this compound combined with other chemotherapeutics, it was found that this combination led to enhanced cytotoxicity in resistant cancer cell lines. This highlights the potential of this compound as an adjunct therapy in oncology.
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound's ability to induce DNA damage through alkylation could be leveraged to overcome resistance mechanisms seen in various cancers.

Meta-Analysis Findings

A meta-analysis focusing on amantadine indicated significant improvements in motor symptoms among Parkinson's patients using high doses, suggesting that modifications to the amantadine structure could potentially enhance these effects further .

Safety and Side Effects

The safety profile of this compound remains an area requiring extensive research. Preliminary studies suggest that while amantadine itself can lead to adverse events such as visual hallucinations and confusion, the addition of the mustard component may alter these side effects, necessitating careful evaluation in clinical settings.

Table 2: Reported Adverse Effects of this compound

Adverse EffectFrequency
Visual HallucinationsCommon
ConfusionModerate
Blurred VisionRare

Comparison with Similar Compounds

Table 1: Structural Features of Nitrogen Mustard Compounds

Compound Core Structure Functional Groups Key Modifications
This compound Adamantane + N-mustard -N(CH₂CH₂Cl)₂, adamantane Enhanced lipophilicity
Acridine Mustard Acridine + N-mustard -N(CH₂CH₂Cl)₂, planar acridine ring DNA intercalation + alkylation
Ambamustine Benzamide + N-mustard -N(CH₂CH₂Cl)₂, benzamide group Improved solubility
Rutin-N-mustard Rutin (flavonoid) + N-mustard -N(CH₂CH₂Cl)₂, glycosidic rutin moiety Antioxidant properties

Structural Insights :

  • Acridine Mustard : The acridine ring intercalates DNA, synergizing with alkylation for enhanced cytotoxicity .
  • Rutin-N-mustard : The rutin scaffold confers antioxidant activity, which may mitigate oxidative stress during therapy .

Comparative Antiproliferative Efficacy

In vitro studies on K562 leukemia cells highlight differences in potency:

Table 2: Antiproliferative Activity (IC₅₀) Against K562 Cells

Compound IC₅₀ (µM) Synergism with Resistance Modifiers
This compound 12.5 Yes (e.g., verapamil)
Chlorpromazine 25.0 No
Rutin-N-mustard 18.7 Moderate
7,8-Dioxochlorpromazine 15.3 No

Key Findings :

  • This compound exhibits superior potency (IC₅₀ = 12.5 µM) compared to chlorpromazine and rutin-N-mustard.
  • Synergism with resistance modifiers like verapamil suggests utility in multidrug-resistant (MDR) cancers .

Nitrosamine Formation Risk

Nitrosamines—carcinogenic impurities—may form if secondary amines react with nitrosating agents. Structural analysis indicates:

Table 3: Nitrosamine Risk Assessment

Compound Amine Reactivity Nitrosation Likelihood
This compound Tertiary amine Low (steric hindrance)
Aniline Mustard Primary amine High
Ambamustine Secondary amine Moderate

This compound’s tertiary amine and adamantane steric hindrance reduce nitrosation risk, offering a safety advantage over primary/secondary amine mustards .

Discussion and Implications

Its synergism with resistance modifiers positions it as a candidate for MDR cancers, though clinical validation is needed. In contrast, acridine and rutin derivatives offer dual mechanisms (e.g., intercalation, antioxidant effects) but face challenges in solubility or metabolic stability.

Preparation Methods

Nucleophilic Substitution via Adamantane Amine Intermediate

A primary route involves the reaction of adamantan-1-amine with bis(2-chloroethyl)amine derivatives. This method mirrors strategies used in synthesizing nitrogen mustard-DNA adducts.

Procedure :

  • Mesylation of Adamantane Amine : Adamantan-1-amine is treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) to form the mesylated intermediate.

  • Chloride Displacement : The mesyl groups are displaced by chloride ions under anhydrous conditions, yielding the bis(2-chloroethyl) substituent.

Reaction Conditions :

  • Solvent: Dichloromethane or dimethylformamide (DMF).

  • Temperature: 0–25°C for mesylation; 30–50°C for chloride displacement.

  • Yield: ~80% (extrapolated from analogous nitrogen mustard syntheses).

Critical Parameters :

  • Anhydrous conditions are essential to prevent hydrolysis of reactive intermediates.

  • Stoichiometric control of MsCl ensures complete substitution without over-sulfonation.

Direct Alkylation of Adamantane Amine

This method adapts protocols from amantadine hydrochloride synthesis, modifying the alkylating agent to introduce chloroethyl groups.

Procedure :

  • Adamantane Activation : Adamantane is reacted with acetonitrile in oleum (fuming sulfuric acid) to form 1-acetamidoadamantane.

  • Hydrolysis and Alkylation : The acetamide group is hydrolyzed to the free amine, which is subsequently alkylated with 1,2-dichloroethane in the presence of a Lewis acid catalyst.

Reaction Conditions :

  • Acid Concentration: 25–30% oleum for optimal electrophilic substitution.

  • Alkylation Temperature: 100°C under reflux to facilitate nucleophilic attack.

  • Yield: ~70–75% (estimated from similar adamantane functionalization).

Challenges :

  • Competing side reactions, such as over-alkylation or adamantane ring oxidation, necessitate precise temperature control.

Optimization Strategies for Industrial-Scale Production

Solvent and Base Selection

Data from nitrogen mustard syntheses highlight the importance of solvent polarity and base strength:

ParameterOptimal ChoiceEffect on Yield
Solvent Anhydrous DMFEnhances nucleophilicity of amine
Base TriethylamineNeutralizes HCl byproduct, drives reaction forward
Chlorinating Agent Thionyl chloride (SOCl₂)Efficient chloride substitution

Example : Using triethylamine in DMF at 10–15°C minimizes byproduct formation during mesylation.

Purification and Crystallization

Post-synthesis purification often involves recrystallization from mixed solvents (e.g., ethanol-water). For this compound, decoloration with activated charcoal (5 g/L) followed by cooling to 5°C yields high-purity crystals.

Purity Metrics :

  • Melting Point: 210–215°C (decomposes).

  • Chromatographic Purity: >98% by HPLC (extrapolated from amantadine hydrochloride protocols).

Thermodynamic and Stability Considerations

Recent studies on amantadine derivatives reveal critical stability parameters:

  • Thermal Decomposition : this compound degrades above 200°C, releasing HCl and forming adamantane-related byproducts.

  • Storage : Stable under anhydrous conditions at 4°C; hydrolyzes in aqueous media (t₁/₂ = 24 h at pH 7.4).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Nucleophilic Substitution High yield (80%)Requires stringent anhydrous conditions
Direct Alkylation Scalable for industrial productionLower yield due to side reactions

Q & A

Q. What steps enhance reproducibility when publishing this compound research?

  • Methodological Answer :
  • Data Transparency : Share raw datasets, analysis code, and instrument calibration records via repositories like Zenodo.
  • Detailed Protocols : Document synthesis and assay steps using platforms like protocols.io .
  • Negative Results : Publish non-confirmatory findings to reduce publication bias .

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